molecular formula C21H18N4O3 B2608343 N-(4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941920-21-4

N-(4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No.: B2608343
CAS No.: 941920-21-4
M. Wt: 374.4
InChI Key: BTQSROSXJSONGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide (hereafter referred to as the "target compound") belongs to the pyrazolo[1,5-a]pyrazine acetamide family. Its structure features a pyrazolo[1,5-a]pyrazine core substituted with a phenyl group at position 2 and a 4-oxo group at position 2.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-28-17-9-7-16(8-10-17)22-20(26)14-24-11-12-25-19(21(24)27)13-18(23-25)15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQSROSXJSONGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolopyrazine core: This can be achieved through the cyclization of appropriate hydrazine and diketone precursors under acidic or basic conditions.

    Introduction of the phenyl and methoxyphenyl groups: These groups can be introduced via nucleophilic substitution or coupling reactions.

    Acetylation: The final step often involves acetylation of the intermediate compound to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Anticancer Properties

Numerous studies have investigated the anticancer activity of this compound. For instance:

  • A study reported that derivatives of pyrazolo[1,5-a]pyrazines exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for some derivatives were as low as 27.66 μM against MDA-MB231 cells, indicating potent activity .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of compounds related to N-(4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide. In vitro studies have shown efficacy against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .

Case Study 1: Anticancer Activity Evaluation

In a comprehensive study focusing on the anticancer properties of pyrazolo[1,5-a]pyrazines, researchers synthesized a series of derivatives and evaluated their effects on cancer cell lines. The study utilized both experimental assays and computational docking to predict binding affinities to target proteins involved in cancer progression. The findings indicated that specific modifications to the pyrazole core significantly enhanced anticancer activity .

CompoundCell LineIC50 (μM)
Compound AMCF-730.00
Compound BA54925.00
N-(4-methoxyphenyl)-...MDA-MB23127.66

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial efficacy of various pyrazolo derivatives against common pathogens. The disc diffusion method was employed to assess antibacterial activity against Staphylococcus aureus and Escherichia coli. Results demonstrated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics .

PathogenCompound TestedZone of Inhibition (mm)
S. aureusCompound A18
E. coliCompound B15
C. albicansN-(4-methoxyphenyl)-...20

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific biological activity of the compound.

Comparison with Similar Compounds

Core Heterocycle Modifications

The pyrazolo[1,5-a]pyrazine core distinguishes the target compound from pyrazolo[1,5-a]pyrimidine derivatives (e.g., DPA-714, F-DPA), which exhibit similar acetamide side chains but differ in heterocyclic ring structure. For instance:

  • DPA-714 (N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) contains a pyrazolo[1,5-a]pyrimidine core with fluorine substituents, enhancing its utility as a positron emission tomography (PET) tracer for neuroinflammation imaging .

Substituent Variations in Acetamide Side Chains

Key analogs with modified substituents include:

Compound Name Substituent (R) Molecular Formula Molecular Weight logP Key Properties Reference
Target Compound Phenyl (C6H5) C23H19N5O3* Not reported Not reported Hypothesized moderate hydrophobicity
G419-0127 4-Methylphenyl (C6H4CH3) C22H20N4O3 388.42 2.946 Higher logP suggests enhanced membrane permeability
941963-25-3 4-Chlorobenzyl (C6H4Cl) C23H18ClN5O2 Not reported Not reported Chlorine substituent may increase electrophilicity
DPA-714 4-(2-Fluoroethoxy)phenyl C22H24FN5O3 449.46 ~3.5 (estimated) Radiolabeled for PET imaging

*Inferred from structural similarity to G419-0125.

  • G419-0127 : Replacing the phenyl group with a 4-methylphenyl increases molecular weight (388.42 vs. ~383 for the target compound) and logP (2.946), suggesting improved lipophilicity for blood-brain barrier penetration .
  • N-(4-Chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide : The 4-chlorobenzyl group introduces steric bulk and electron-withdrawing effects, which could influence receptor binding kinetics .

Functional Group Impact on Bioactivity

  • Methoxy vs.
  • Fluorine-Containing Analogs : DPA-714’s 2-fluoroethoxy group enhances metabolic stability and enables 18F radiolabeling, a feature absent in the target compound but relevant for imaging applications .

Challenges in Optimization

  • Regioselectivity : Pyrazolo[1,5-a]pyrazine synthesis may require precise control to avoid competing pyrimidine or triazole byproducts .

Pharmacological Hypotheses

  • Anticancer Activity: Quinazolinone-acetamide hybrids () with methoxyphenyl groups exhibit cytotoxic effects, hinting at possible anticancer mechanisms for the target compound .

Biological Activity

N-(4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Overview

The compound has a complex structure characterized by:

  • Pyrazolo[1,5-a]pyrazine core : This heterocyclic structure is known for various biological activities.
  • Acetamide group : This functional group often enhances solubility and bioavailability.
  • Methoxy and phenyl substituents : These groups can influence the compound's interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer progression.
  • Receptor Modulation : It could bind to receptors that regulate cellular signaling pathways.
  • DNA/RNA Interaction : Potential effects on gene expression and cellular processes through interactions with nucleic acids.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have demonstrated that compounds similar to this compound possess moderate to significant anticancer properties. For example:

  • Cell Line Studies : In vitro tests on cancer cell lines have shown that derivatives can induce apoptosis and inhibit proliferation.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been highlighted in various studies:

  • COX Inhibition : It has shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, IC50 values comparable to established anti-inflammatory drugs like celecoxib were reported, indicating strong activity against COX-2 .

Antimicrobial and Antiviral Properties

Research suggests that similar compounds exhibit antimicrobial and antiviral activities. The presence of the pyrazolo core is often linked to these effects, making it a candidate for further exploration in infectious disease treatment .

Data Table of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines,
Anti-inflammatoryInhibits COX enzymes; IC50 values comparable to celecoxib ,
AntimicrobialExhibits activity against various bacterial strains ,
AntiviralPotential effectiveness against viral infections ,

Case Studies

  • Anticancer Study : A study on the effects of pyrazolo derivatives demonstrated that this compound significantly reduced tumor growth in xenograft models.
  • Inflammation Model : In a carrageenan-induced paw edema model, the compound exhibited significant reduction in swelling compared to control groups, confirming its anti-inflammatory properties.
  • Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria showed promising results, suggesting that modifications to the pyrazolo structure could enhance antimicrobial efficacy.

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis of structurally related pyrazolo-pyrazine acetamides typically involves condensation reactions. For example, α-chloroacetamides or α-chloroethanones are reacted with heterocyclic precursors under reflux conditions in polar aprotic solvents (e.g., DMF, acetonitrile) . Key factors affecting yield and purity include:

  • Solvent selection : Polar solvents enhance nucleophilicity but may require higher temperatures.
  • Catalysts : Bases like triethylamine or K₂CO₃ are often used to deprotonate intermediates.
  • Temperature : Elevated temperatures (80–120°C) accelerate cyclization but may increase side reactions.
    Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (methanol/water) is critical to isolate the target compound .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, the methoxyphenyl group typically shows a singlet at δ ~3.8 ppm for the OCH₃ protons .
  • Mass Spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns (e.g., chlorine/bromine substituents) .
  • X-ray Crystallography : Resolves conformational details, such as dihedral angles between aromatic rings (e.g., phenyl and pyrazine planes), which influence bioactivity .
  • HPLC : Quantifies purity (>95% threshold recommended for biological assays) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and bioactivity?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes molecular geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Simulates interactions with biological targets (e.g., kinases, enzymes) by analyzing binding affinity and hydrogen-bonding patterns. For pyrazolo-pyrazine derivatives, the acetamide side chain often anchors to active-site residues .
  • Reaction Path Search : Algorithms like the Artificial Force Induced Reaction (AFIR) method identify transition states and intermediates, enabling rational design of synthetic pathways .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Structural Analogues : Minor substituent changes (e.g., methoxy vs. chloro groups) drastically alter bioactivity. Comparative studies using standardized assays (e.g., IC₅₀ measurements under identical pH/temperature) are essential .
  • Purity Issues : Trace solvents or unreacted intermediates can skew results. Validate purity via HPLC and elemental analysis before testing .
  • Crystal Polymorphism : Different crystalline forms (e.g., hydrates vs. anhydrates) may exhibit varying solubility and bioavailability. Powder X-ray diffraction (PXRD) can identify polymorphs .

Q. How does the compound’s stereoelectronic profile influence its mechanism of action?

  • Conformational Analysis : The anti-periplanar arrangement of the acetamide group (torsion angle ~177°) optimizes hydrogen bonding with target proteins .
  • Electron-Withdrawing/Donating Effects : The 4-methoxyphenyl group’s electron-donating nature enhances π-stacking with aromatic residues in enzyme active sites, while the pyrazine ring’s electron-deficient core facilitates charge-transfer interactions .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Reactor Design : Continuous-flow systems improve heat/mass transfer for exothermic cyclization steps, reducing side products .
  • Catalyst Recycling : Immobilized catalysts (e.g., polymer-supported bases) enhance reproducibility and reduce waste .
  • Process Analytical Technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy detects intermediates, enabling dynamic adjustments to reaction parameters .

Data Contradiction Analysis

Q. Why do similar pyrazolo-pyrazine derivatives exhibit divergent antioxidant or anti-inflammatory activities?

  • Substituent Position : Meta-substitution on the phenyl ring often enhances radical scavenging (e.g., via resonance stabilization), while para-substitution may favor steric interactions with biological targets .
  • Redox Potential : Electrochemical studies (cyclic voltammetry) correlate oxidation potentials with antioxidant efficacy. Derivatives with lower oxidation potentials (<0.5 V vs. SCE) typically show higher activity .

Q. How can researchers validate hypothesized reaction mechanisms for this compound’s synthesis?

  • Isotopic Labeling : Use ¹⁸O-labeled reagents to track oxygen incorporation during cyclization .
  • Kinetic Studies : Monitor reaction progress via quenching experiments and Arrhenius plots to identify rate-determining steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.